Cas no 2287314-15-0 ([3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride)

[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is a specialized sulfonyl chloride derivative featuring a rigid bicyclo[1.1.1]pentane core and a fluorinated methoxyphenyl substituent. This compound is of interest in medicinal chemistry and materials science due to its unique steric and electronic properties, which can enhance binding selectivity and metabolic stability in drug design. The fluorine and methoxy groups offer opportunities for further functionalization, while the sulfonyl chloride moiety provides a reactive handle for nucleophilic substitution reactions. Its structural rigidity makes it a valuable scaffold for probing steric effects in molecular interactions. Suitable for controlled reactions under anhydrous conditions, it requires careful handling due to its moisture-sensitive nature.
[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride structure
2287314-15-0 structure
Product name:[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
CAS No:2287314-15-0
MF:C13H14ClFO3S
Molecular Weight:304.764865398407
CID:6527091
PubChem ID:137942627

[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride 化学的及び物理的性質

名前と識別子

    • [3-(3-fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]methanesulfonyl chloride
    • EN300-6762007
    • [3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
    • 2287314-15-0
    • インチ: 1S/C13H14ClFO3S/c1-18-11-3-9(2-10(15)4-11)13-5-12(6-13,7-13)8-19(14,16)17/h2-4H,5-8H2,1H3
    • InChIKey: QCTNBPRQRVPYAX-UHFFFAOYSA-N
    • SMILES: ClS(CC12CC(C3C=C(C=C(C=3)OC)F)(C1)C2)(=O)=O

計算された属性

  • 精确分子量: 304.0336213g/mol
  • 同位素质量: 304.0336213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 453
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3
  • トポロジー分子極性表面積: 51.8Ų

[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6762007-5.0g
[3-(3-fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]methanesulfonyl chloride
2287314-15-0 95.0%
5.0g
$5221.0 2025-03-13
Enamine
EN300-6762007-0.1g
[3-(3-fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]methanesulfonyl chloride
2287314-15-0 95.0%
0.1g
$1585.0 2025-03-13
Enamine
EN300-6762007-1.0g
[3-(3-fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]methanesulfonyl chloride
2287314-15-0 95.0%
1.0g
$1801.0 2025-03-13
Enamine
EN300-6762007-0.5g
[3-(3-fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]methanesulfonyl chloride
2287314-15-0 95.0%
0.5g
$1728.0 2025-03-13
Enamine
EN300-6762007-0.25g
[3-(3-fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]methanesulfonyl chloride
2287314-15-0 95.0%
0.25g
$1657.0 2025-03-13
Enamine
EN300-6762007-2.5g
[3-(3-fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]methanesulfonyl chloride
2287314-15-0 95.0%
2.5g
$3530.0 2025-03-13
Enamine
EN300-6762007-10.0g
[3-(3-fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]methanesulfonyl chloride
2287314-15-0 95.0%
10.0g
$7742.0 2025-03-13
Enamine
EN300-6762007-0.05g
[3-(3-fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]methanesulfonyl chloride
2287314-15-0 95.0%
0.05g
$1513.0 2025-03-13

[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride 関連文献

[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chlorideに関する追加情報

Research Briefing on [3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride (CAS: 2287314-15-0)

In recent years, the compound [3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride (CAS: 2287314-15-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfonyl chloride derivative, characterized by its unique bicyclo[1.1.1]pentane scaffold, has shown promising potential as a versatile intermediate in the synthesis of bioactive molecules. The incorporation of a fluorine atom and a methoxy group on the phenyl ring further enhances its utility in drug discovery, particularly in the development of targeted therapies.

The primary objective of recent studies has been to explore the synthetic applications and biological relevance of this compound. Researchers have focused on its role as a key building block in the construction of sulfonamide-based inhibitors, which are widely used in medicinal chemistry due to their ability to modulate enzyme activity. The bicyclo[1.1.1]pentane core, known for its high stability and three-dimensionality, offers a strategic advantage in designing molecules with improved pharmacokinetic properties.

Methodologically, the synthesis of [3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride involves a multi-step process starting from commercially available precursors. Recent advancements have optimized the yield and purity of the final product through the use of novel catalysts and reaction conditions. Analytical techniques such as NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography have been employed to confirm the structural integrity of the compound.

Preliminary results indicate that this compound exhibits excellent reactivity in nucleophilic substitution reactions, making it a valuable tool for the functionalization of biomolecules. In particular, its application in the synthesis of sulfonamide-linked proteolysis-targeting chimeras (PROTACs) has shown remarkable success. PROTACs are a groundbreaking class of therapeutics that selectively degrade disease-causing proteins, and the incorporation of this sulfonyl chloride derivative has been shown to enhance their efficacy and selectivity.

In conclusion, [3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride represents a significant advancement in the toolkit of medicinal chemists. Its unique structural features and reactivity profile position it as a critical intermediate in the development of next-generation therapeutics. Future research directions may include further optimization of its synthetic route, exploration of its applications in other drug modalities, and investigation of its potential in vivo effects. The continued study of this compound is expected to yield valuable insights and innovations in the field of chemical biology and drug discovery.

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